3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid
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Overview
Description
3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: A compound with a similar structure but different functional groups.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
3-(2-((3-(4-Iodophenoxy)benzyl)oxy)phenyl)propanoic acid is unique due to the presence of the iodophenoxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19IO4 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
3-[2-[[3-(4-iodophenoxy)phenyl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H19IO4/c23-18-9-11-19(12-10-18)27-20-6-3-4-16(14-20)15-26-21-7-2-1-5-17(21)8-13-22(24)25/h1-7,9-12,14H,8,13,15H2,(H,24,25) |
InChI Key |
VVUUZSOIQWRDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)OCC2=CC(=CC=C2)OC3=CC=C(C=C3)I |
Origin of Product |
United States |
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